2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
Beschreibung
This compound is an acetamide derivative featuring a 1,3-dioxoisoindol-2-yl group at the α-position and a 4-(1,1-dioxothiazinan-2-yl)phenyl substituent on the amide nitrogen. The 1,1-dioxothiazinan group introduces a sulfonamide-like structural motif, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-18(13-22-19(25)16-5-1-2-6-17(16)20(22)26)21-14-7-9-15(10-8-14)23-11-3-4-12-29(23,27)28/h1-2,5-10H,3-4,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVMHUJWRGPMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxoisoindole intermediate, which can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines. The dioxothiazinane moiety can be introduced through a subsequent reaction involving the appropriate thiol and amine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination, followed by nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxoisoindole oxides, while reduction can produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The dioxoisoindole moiety can interact with enzymes or receptors, modulating their activity. The dioxothiazinane group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Structural Flexibility: The target compound’s 1,1-dioxothiazinan group distinguishes it from analogs with sulfamoyl (e.g., dipropylsulfamoyl in ) or nitro substituents (e.g., ). This group likely improves solubility due to its sulfone character, similar to sulfonamide drugs. Phthalimide vs.
Pharmacological Implications :
- Compounds with electron-withdrawing groups (e.g., nitro in , chlorine in ) show enhanced activity in anti-inflammatory and anticonvulsant assays. The target’s dioxoisoindole and dioxothiazinan groups may similarly modulate electron density, influencing receptor interactions.
- TRPA1 Antagonism : HC-030031’s IC50 of 4–10 μM suggests that structural analogs like the target compound could be optimized for improved potency .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-(1,3-dioxoisoindol-2-yl)acetic acid with 4-(1,1-dioxothiazinan-2-yl)aniline, analogous to methods in and using carbodiimide-mediated amidation . In contrast, HC-030031 derivatives require purinone ring formation, which may involve more complex cyclization steps .
Crystallographic Insights :
- N-Substituted acetamides (e.g., ) exhibit twisted conformations between aryl and heterocyclic rings (e.g., 61.8° dihedral angle in ), which could influence packing and bioavailability. The target’s dioxothiazinan group may promote specific hydrogen-bonding patterns (e.g., N–H⋯O or S=O interactions) .
Biologische Aktivität
2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₄N₂O₃S
- Molecular Weight : 246.26186 g/mol
- CAS Number : 74169-71-4
- InChIKey : AKJUOSJWOKVRRD-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The method often includes the formation of the isoindole framework followed by the introduction of the thiazine moiety. Ultrasound-assisted synthesis has been reported to enhance yields significantly during the reaction process, demonstrating a modern approach to organic synthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to 2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide. For instance, a series of N-substituted compounds were evaluated against HepG2 liver cancer cells using MTT assays. The most potent derivative exhibited an IC50 value of 13.004 µg/mL, indicating significant cytotoxicity .
Antimicrobial Properties
The compound's antimicrobial efficacy has also been investigated. In vitro tests against various bacterial strains (including Staphylococcus aureus and Escherichia coli) and fungi (such as Candida albicans) showed promising results with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the aryl rings and substitution patterns on the isoindole structure can greatly influence biological activity. Compounds with electron-donating groups at specific positions demonstrated enhanced anticancer properties compared to those with electron-withdrawing groups .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound A | 13.004 | High |
| Compound B | 20.500 | Moderate |
| Compound C | 28.399 | Low |
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5 | 8 |
| Escherichia coli | 10 | 12 |
| Candida albicans | 15 | 20 |
Case Studies
- HepG2 Cell Line Study : A study investigated various derivatives for their anticancer effects on HepG2 cells. The results indicated that structural modifications significantly impacted efficacy, leading to the identification of lead compounds for further development .
- Antimicrobial Efficacy Study : Another research effort focused on assessing the antimicrobial activity of compounds featuring similar scaffolds. The study concluded that certain derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
